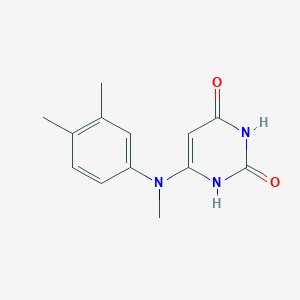
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione
Overview
Description
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione, also known as TMAP, is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. TMAP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mechanism Of Action
The mechanism of action of 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione varies depending on the specific application. In some cases, 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione acts as a competitive inhibitor of enzymes, while in others it binds to specific proteins and alters their function. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has also been shown to induce changes in cellular signaling pathways, leading to a variety of downstream effects.
Biochemical And Physiological Effects
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has also been shown to modulate the activity of various enzymes and proteins, leading to changes in cellular signaling pathways.
Advantages And Limitations For Lab Experiments
One advantage of using 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione in lab experiments is its versatility, as it can be used in a variety of applications. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione is also relatively easy to synthesize, making it readily available for use in research. However, 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione does have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Future Directions
There are many potential future directions for research involving 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione, including further studies on its mechanisms of action, its potential use in cancer treatment, and its role in modulating cellular signaling pathways. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione may also have applications in other areas of research, such as drug discovery and the study of protein-protein interactions.
Scientific Research Applications
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA damage, as a modulator of protein-protein interactions, and as an inhibitor of various enzymes. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-10(6-9(8)2)16(3)11-7-12(17)15-13(18)14-11/h4-7H,1-3H3,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKDBTJRZLQEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C2=CC(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



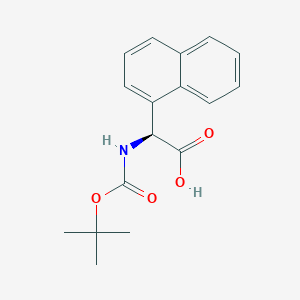
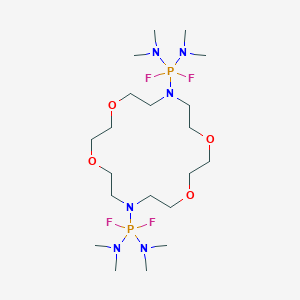
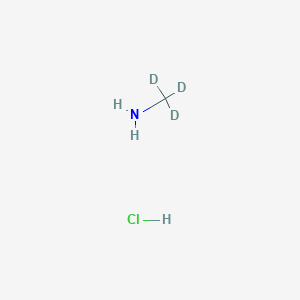

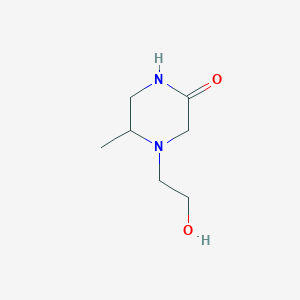
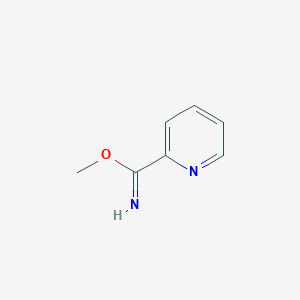
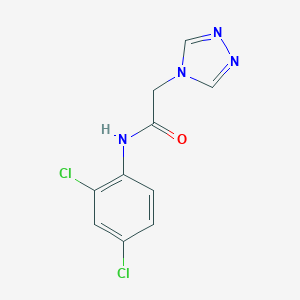
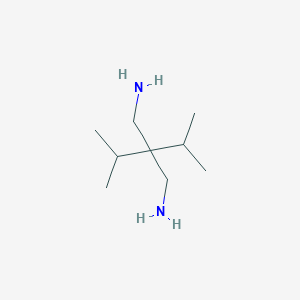
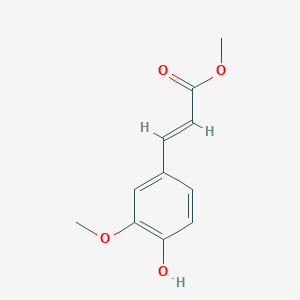
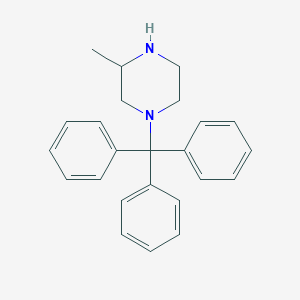
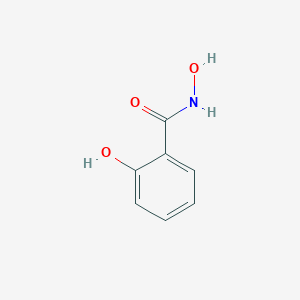
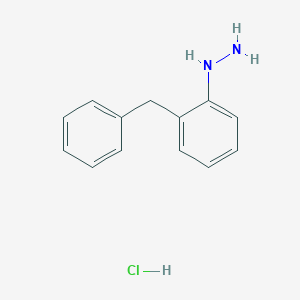
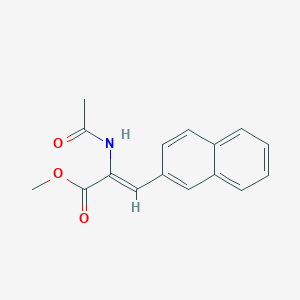
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)